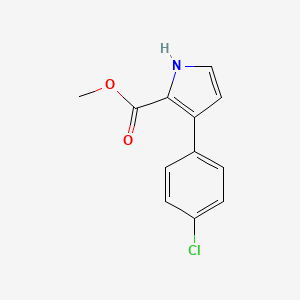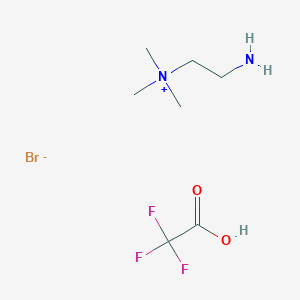
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid is a compound with the molecular formula C7H16BrF3N2O2 and a molecular weight of 297.11 g/mol . This compound is primarily used in proteomics research and is known for its solubility in methanol and water . It is stored at -20°C to maintain its stability .
Métodos De Preparación
The synthesis of 2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid typically involves the reaction of 2-aminoethanol with trimethylamine, followed by the addition of hydrobromic acid and trifluoroacetic acid. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Methanol or water to dissolve the reactants.
Catalyst: Not typically required for this synthesis.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The pathways involved may include:
Protein Binding: Alters protein conformation and activity.
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Signal Transduction: Modulates cellular signaling pathways by interacting with receptors and other signaling molecules.
Comparación Con Compuestos Similares
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid can be compared with other similar compounds, such as:
Choline Chloride: Similar structure but different functional groups.
Betaine: Contains a trimethylammonium group but lacks the aminoethyl moiety.
Trimethylamine N-oxide: Similar trimethylammonium group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H16BrF3N2O2 |
|---|---|
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
2-aminoethyl(trimethyl)azanium;2,2,2-trifluoroacetic acid;bromide |
InChI |
InChI=1S/C5H15N2.C2HF3O2.BrH/c1-7(2,3)5-4-6;3-2(4,5)1(6)7;/h4-6H2,1-3H3;(H,6,7);1H/q+1;;/p-1 |
Clave InChI |
UMAQCJCHRFPXHT-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCN.C(=O)(C(F)(F)F)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



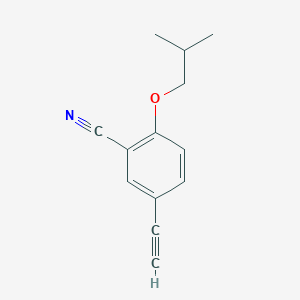
amine](/img/structure/B13721518.png)
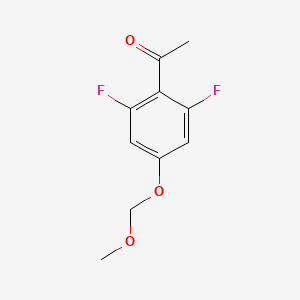
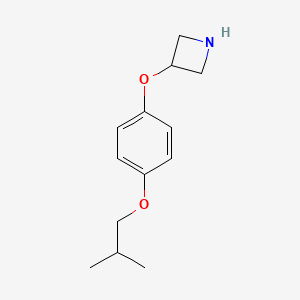



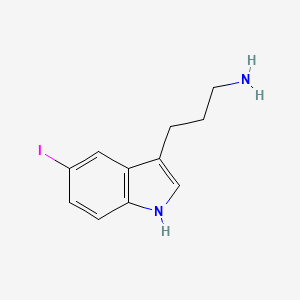

![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
